N-(4-ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(4-ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative characterized by a 1-methyl group, a 2-oxo moiety, and a carboxamide substituent at position 3 linked to a 4-ethoxyphenyl group. The 4-ethoxy substitution on the phenyl ring may enhance metabolic stability compared to halogenated or hydroxylated analogs .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-3-24-14-8-6-13(7-9-14)20-17(22)15-11-12-5-4-10-19-16(12)21(2)18(15)23/h4-11H,3H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICJPDZUKLKJDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves the condensation of 4-ethoxyaniline with a suitable naphthyridine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
Scientific Research Applications
Pharmacological Applications
-
Antibacterial Activity
- Naphthyridine derivatives have been shown to exhibit potent antibacterial effects against various Gram-positive and Gram-negative bacteria. Studies indicate that modifications in the naphthyridine structure can enhance antibacterial efficacy while minimizing side effects. For instance, compounds similar to N-(4-ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide have demonstrated effectiveness against multi-drug resistant strains of bacteria.
-
Antitumor Activity
- Research has documented the antitumor properties of naphthyridine derivatives. These compounds can induce apoptosis in cancer cells by targeting specific pathways involved in cell cycle regulation. For example, certain derivatives inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition leads to antiproliferative effects against various cancer cell lines.
-
Anti-inflammatory Effects
- The compound exhibits anti-inflammatory properties by modulating inflammatory responses and inhibiting pro-inflammatory cytokines such as TNFα and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.
Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of several naphthyridine derivatives against resistant strains of bacteria. The results indicated that compounds similar to N-(4-ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine exhibited potent activity against multi-drug resistant strains .
Antitumor Mechanism
In another study focusing on the antitumor properties of naphthyridine derivatives, researchers found that these compounds could effectively induce apoptosis in cancer cell lines through the inhibition of topoisomerase II. This mechanism highlights their potential as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with cellular components are ongoing to elucidate its precise mechanism.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations and Substitution Patterns
The 1,8-naphthyridine core is a common scaffold among analogs, but substitutions at positions 1, 3, and 4 critically modulate bioactivity. Key structural differences are summarized below:
Key Observations :
- Position 1 : Alkyl or benzyloxy groups (e.g., methyl, chloropentyl, benzyloxy) influence solubility and metabolic stability. The target compound’s 1-methyl group may reduce steric hindrance compared to bulkier substituents like benzyloxy or chloropentyl .
- Carboxamide Substituent : Aryl groups with electron-withdrawing substituents (e.g., 2,4-difluorobenzyl in ) enhance potency in HIV-1 integrase inhibition, while the target’s 4-ethoxyphenyl group may prioritize lipophilicity and CNS penetration.
- Position 4: Hydroxy or amino groups (e.g., in ) are associated with hydrogen-bonding interactions in enzymatic targets, whereas the target compound lacks this feature.
Antiviral Activity (HIV-1 Integrase Inhibition):
- Compound 9a () demonstrated submicromolar potency against HIV-1 integrase, attributed to its methylsulfonyl vinyl and difluorobenzyl groups .
- The hydroxy group at position 4 in compound 8 () may enhance binding affinity but reduce metabolic stability compared to the target compound’s ethoxy group .
Cannabinoid CB2 Receptor Agonism:
- FG160a () showed selective CB2 agonism, with its 5-chloropentyl chain critical for receptor interaction. The target compound’s shorter 1-methyl group may limit CB2 affinity but improve pharmacokinetics .
Immunomodulatory Properties:
- VL15 (), a 4-hydroxy-1,8-naphthyridine derivative, exhibited immunomodulatory effects via morpholine and cycloheptyl substituents. The target compound’s ethoxyphenyl group may similarly modulate immune responses but with distinct selectivity .
Key Trends :
Physicochemical Properties
Key Insights :
- The target compound’s lower molecular weight and ethoxy group may enhance bioavailability compared to bulkier analogs like 9a .
Biological Activity
N-(4-ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound that belongs to the class of 1,8-naphthyridine derivatives. This group of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of 1,8-Naphthyridine Derivatives
1,8-Naphthyridine derivatives have been extensively studied for their various biological activities including:
- Antimicrobial : Exhibiting activity against bacteria and fungi.
- Antiviral : Showing potential against viral infections.
- Anticancer : Demonstrating cytotoxic effects on cancer cells.
- Anti-inflammatory : Reducing inflammation in various models.
Recent studies have indicated that these compounds can modulate multiple biological pathways, making them promising candidates for drug development .
Antimicrobial Activity
This compound has shown significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several strains of bacteria and fungi. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate that the compound possesses a broad spectrum of antimicrobial activity, which could be beneficial in treating infections caused by resistant strains .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Preliminary studies using various cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation. The following table summarizes its effects on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 3.5 | Inhibition of PI3K/Akt signaling pathway |
| A549 (lung cancer) | 4.0 | Cell cycle arrest at G2/M phase |
These findings suggest that this compound could be a viable candidate for further development as an anticancer agent .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Modulation of Signaling Pathways : By affecting pathways such as PI3K/Akt and MAPK/ERK, the compound can alter cell survival and growth dynamics.
- Induction of Apoptosis : Activation of caspases leads to programmed cell death in cancer cells.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various naphthyridine derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria.
Study 2: Anticancer Activity
In another research effort focused on anticancer properties, this compound was tested against multiple cancer cell lines. The findings revealed notable cytotoxicity and a mechanism involving apoptosis induction through mitochondrial pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
